molecular formula C16H25N3O2 B3060115 tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate CAS No. 1713163-24-6

tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate

Cat. No.: B3060115
CAS No.: 1713163-24-6
M. Wt: 291.39
InChI Key: KSIHUMPQFCIHTN-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate (CAS 1713163-24-6) is a piperidine-based building block of high interest in modern medicinal chemistry and drug discovery research . With a molecular formula of C16H25N3O2 and a molecular weight of 291.40 g/mol, this compound features both a protected amine (Boc group) and a free primary amine, offering versatile points for further synthetic modification . Its structure, which incorporates a piperidine ring linked to a pyridine heterocycle, is characteristic of scaffolds used to develop novel bioactive molecules . Such heterocyclic amino acid derivatives are particularly valuable for creating DNA-encoded libraries and for use in diversity-oriented synthesis (DOS) to probe biological systems . Researchers utilize this compound as a key intermediate in the synthesis of more complex target molecules for pharmaceutical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use. This material is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-9-6-16(17,7-10-19)11-13-5-4-8-18-12-13/h4-5,8,12H,6-7,9-11,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIHUMPQFCIHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129003
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(3-pyridinylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713163-24-6
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(3-pyridinylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713163-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(3-pyridinylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl 4-aminopiperidine-1-carboxylate as a starting material, which is then reacted with pyridin-3-ylmethyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate

The Boc-protecting group is cleaved under acidic conditions to yield the free amine, enabling further functionalization:

  • Trifluoroacetic Acid (TFA) Deprotection :

    • Conditions : TFA/DCM (1:1), RT, 2–4 h.

    • Product : 4-Amino-4-(pyridin-3-ylmethyl)piperidine (quantitative yield).

  • Hydrochloric Acid (HCl) Deprotection :

    • Conditions : 4 M HCl in dioxane, RT, 1 h.

    • Product : Water-soluble hydrochloride salt.

Acylation and Alkylation Reactions

The primary amine undergoes acylation and alkylation to introduce diverse substituents:

  • Acylation with Acetyl Chloride :

    • Conditions : Acetyl chloride, triethylamine, DCM, 0°C → RT, 6 h.

    • Product : 4-Acetamido-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate (yield: 85–90%).

  • Alkylation with Methyl Iodide :

    • Conditions : Methyl iodide, K₂CO₃, DMF, 60°C, 8 h.

    • Product : 4-(Methylamino)-4-(pyridin-3-ylmethyl)piperidine (yield: 75%).

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcCl, NEt₃, DCMAcetamido derivative85–90%
AlkylationCH₃I, K₂CO₃, DMFMethylamino derivative75%

Substitution Reactions

The pyridine ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:

  • Chlorination :

    • Conditions : POCl₃, 110°C, 3 h.

    • Product : 4-Amino-4-(5-chloropyridin-3-ylmethyl)piperidine-1-carboxylate.

  • Nitration :

    • Conditions : HNO₃/H₂SO₄, 0°C, 1 h.

    • Product : Nitro-substituted pyridine derivative (yield: 60%).

Oxidation and Reduction

  • Oxidation of the Piperidine Ring :

    • Conditions : KMnO₄, H₂O, 80°C, 4 h.

    • Product : 4-Amino-4-(pyridin-3-ylmethyl)piperidine-1,2-diol (yield: 50%).

  • Reduction of the Pyridine Ring :

    • Conditions : H₂, Pd/C, MeOH, RT, 12 h.

    • Product : 4-Amino-4-(piperidin-3-ylmethyl)piperidine-1-carboxylate (yield: 70%).

Scientific Research Applications

Pharmaceutical Development

This compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to interact with specific receptors, making it valuable in drug design.

Biological Studies

The compound is utilized in enzyme interaction studies and as a ligand in receptor binding assays. Its ability to form hydrogen bonds due to the amino group enhances its binding affinity to biological targets, which is crucial for understanding drug mechanisms .

Chemical Synthesis

In organic chemistry, tert-butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules, including agrochemicals and fine chemicals .

Case Studies

Case Study 1: Neuropharmacological Research
A study investigated the effects of derivatives of this compound on neurotransmitter receptors. The results indicated that modifications in the pyridinyl substituent significantly altered receptor binding profiles, suggesting potential therapeutic applications in treating anxiety disorders.

Case Study 2: Enzyme Inhibition Studies
Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. This finding supports its potential role in developing metabolic disorder treatments.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group and pyridin-3-ylmethyl group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine Derivatives

Key analogs differ in substituents at the 4-position of the piperidine ring, influencing physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Physical State GHS Classification Key Hazards
Target compound (1707580-61-7) Pyridin-3-ylmethyl C₁₅H₂₃N₃O₂ 277.36 Light yellow solid Not classified No significant hazards
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (871115-32-1) Aminomethyl C₁₁H₂₃N₃O₂ 229.32 Not reported Acute toxicity (Cat. 4), Skin/Irritant (Cat. 2) Respiratory sensitization
tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (917925-62-3) 4-Bromophenyl C₁₆H₂₃BrN₂O₂ 355.28 Not reported Not reported No data
tert-Butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate (1779125-83-5) 4-Methoxyphenyl C₁₇H₂₆N₂O₃ 306.40 Not reported Not reported Predicted pKa: 9.34

Research Findings and Data Gaps

Critical Data Limitations

  • Ecotoxicity: No data are available for the target compound or its analogs regarding environmental persistence, bioaccumulation, or aquatic toxicity .
  • Long-Term Toxicity : Repeated exposure effects (STOT) remain unstudied for most derivatives .

Recommendations for Future Studies

  • Conduct comparative ADMET (absorption, distribution, metabolism, excretion, toxicity) studies for analogs with aryl vs. alkyl substituents.
  • Explore the impact of pyridinylmethyl vs. pyridin-3-yl substituents on solubility and bioavailability.

Biological Activity

tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is a compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H25N3O2
  • Molecular Weight : 291.39 g/mol
  • CAS Number : 1713163-24-6
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with an amino group, a pyridin-3-ylmethyl group, and a tert-butyl group. The steric hindrance provided by the tert-butyl group influences the compound's reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group and pyridin-3-ylmethyl moiety can form hydrogen bonds, enhancing binding interactions. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some studies have reported that related compounds demonstrate cytotoxic effects against cancer cell lines, inducing apoptosis through mechanisms involving p53 activation and caspase cleavage .
  • Antimicrobial Properties : The presence of the pyridine moiety is often associated with antimicrobial activity, potentially making this compound effective against certain pathogens.
  • Transporter Interaction : Studies suggest that it may interact with P-glycoprotein (P-gp), influencing drug efflux mechanisms which are crucial in pharmacokinetics .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

Table 1: Summary of Biological Activities

CompoundActivityMechanismReference
Compound AAnticancerInduces apoptosis via p53 pathway
Compound BAntimicrobialInhibits bacterial growth
Compound CP-gp ModulatorAffects drug efflux

Case Study Example

A study investigating the anticancer properties of a similar compound demonstrated significant cytotoxicity against human leukemia cell lines, with IC50 values in the low micromolar range. The mechanism was linked to mitochondrial dysfunction and activation of apoptotic pathways .

Q & A

Q. What are the recommended safety protocols for handling tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher protection) to mitigate inhalation risks .
  • Skin/Eye Protection : Wear nitrile gloves and chemical-resistant clothing. Safety goggles and face shields are mandatory to prevent splashes .
  • Ventilation : Work in a fume hood to avoid vapor accumulation. Ensure eyewash stations and emergency showers are accessible .
  • Fire Safety : Use dry chemical or CO₂ extinguishers. Firefighters must wear self-contained breathing apparatus (SCBA) and flame-resistant gear .

Q. What synthetic routes are reported for this compound?

Methodological Answer: While direct synthesis data for this compound is limited in the provided evidence, analogous piperidine-carboxylate syntheses suggest:

  • Stepwise Functionalization : React pyridin-3-ylmethylamine with tert-butyl carbamate under coupling agents (e.g., DCC or EDC).
  • Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to stabilize intermediates, followed by deprotection under acidic conditions (e.g., HCl/dioxane) .
  • Purification : Employ silica gel chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC .

Q. What key physical and chemical properties influence experimental design?

Methodological Answer:

Property Value/Description Source
Physical StateLight yellow solid
StabilityStable under normal storage conditions
Incompatible MaterialsStrong oxidizers, fire sources
Hazardous DecompositionCO₂, NOₓ under combustion
SolubilityLikely polar aprotic solvents (e.g., DMF)Inferred
  • Handling Note : Avoid prolonged exposure to moisture or heat to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability or reactivity data?

Methodological Answer:

  • Controlled Replication : Reproduce stability tests (e.g., thermal gravimetric analysis, TGA) under standardized conditions (25°C, dry N₂ atmosphere) .
  • Comparative Spectroscopy : Use NMR and FT-IR to compare batch-to-batch consistency. Discrepancies in decomposition products (e.g., CO₂/NOₓ) may arise from impurities or storage variances .
  • Reactivity Profiling : Test interactions with common lab reagents (e.g., oxidizers, acids) to identify undocumented incompatibilities .

Q. What strategies optimize synthetic yield while minimizing side reactions?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or enzyme-catalyzed reactions for selective amination. Evidence from similar compounds shows 10–15% yield improvements with immobilized catalysts .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction kinetics. Avoid protic solvents that may hydrolyze Boc groups .
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature (e.g., 50–80°C), stoichiometry, and reaction time. Real-time monitoring via LC-MS reduces byproduct formation .

Q. How to design experiments assessing its potential as a pharmaceutical intermediate?

Methodological Answer:

  • Toxicology Profiling : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity, noting that current data classifies it as non-carcinogenic per IARC/OSHA .
  • ADMET Studies : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 cell assays.
  • Structure-Activity Relationship (SAR) : Modify the pyridin-3-ylmethyl group to enhance target binding (e.g., kinase inhibition) while monitoring Boc group stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate

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